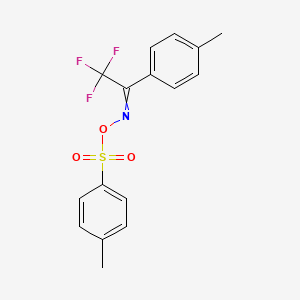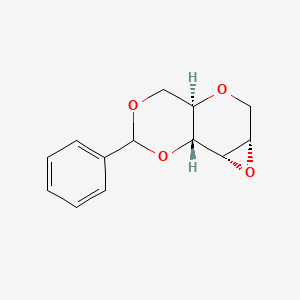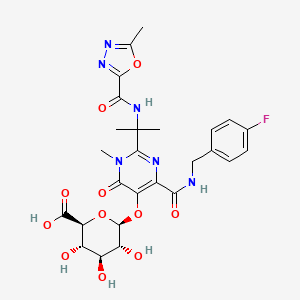
2,2,2-Trifluoro-1-(4-methylphenyl)ethanone O-Tosyl Oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to 2,2,2-Trifluoro-1-(4-methylphenyl)ethanone O-Tosyl Oxime involves the polycondensation of silylated 1,1,1-tris(4-hydroxyphenyl)ethane with difluoroacetophenones under specific conditions, resulting in the formation of soluble multicyclic oligomers or polymers as main reaction products (Kricheldorf et al., 2005). These procedures highlight the importance of precise stoichiometry and reaction conditions in achieving desired outcomes.
Molecular Structure Analysis
Detailed molecular structure analysis, including crystal structure and theoretical calculations (e.g., TD/DFT calculations and Hirshfeld surface analysis), has been conducted for compounds with similar functional groups. These studies elucidate the arrangement of atoms, electronic properties, and intermolecular interactions, facilitating a deeper understanding of their chemical behavior (Cai et al., 2020).
Chemical Reactions and Properties
Compounds analogous to 2,2,2-Trifluoro-1-(4-methylphenyl)ethanone O-Tosyl Oxime undergo various chemical reactions, including nucleophilic substitutions and oxidations, leading to the formation of diverse functionalized products. These reactions are crucial for the synthesis of new materials and active pharmaceutical ingredients (Pimenova et al., 2003).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystallinity, are determined by the molecular structure and intermolecular forces present in the compound. Studies on similar compounds provide insights into their behavior under various conditions, which is essential for their application in material science and synthesis (Viveka et al., 2013).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group transformations, are influenced by the electron distribution and molecular geometry of the compound. Research on compounds with related structures offers valuable information on how these properties can be exploited for chemical synthesis and modifications (Abdel-Wahab et al., 2023).
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Reactivity Studies
Research on related compounds indicates the significance of trifluoroethanone derivatives in understanding solvolysis reactions, where such compounds serve as substrates to study the effects of solvent, substituent, and structure on reaction kinetics. For instance, the solvolysis of trifluoroethyl tosylates provides insights into the reactivities of these compounds in different solvents, revealing substantial deviations in log k-Y OTs plots, which are critical for designing synthetic pathways and understanding reaction mechanisms (Liu et al., 1992).
Chemoenzymatic Synthesis
The chemoenzymatic synthesis approach highlights the potential of trifluoroethanone derivatives in obtaining enantiomerically pure compounds. For example, a series of 1-aryl-2,2,2-trifluoroethanones underwent bioreduction using stereocomplementary alcohol dehydrogenases to produce (R)- and (S)-alcohols with high selectivity. This method is particularly beneficial for developing stereoselective routes towards bioactive molecules or intermediates, such as the Odanacatib precursor, showcasing the application in medicinal chemistry and drug synthesis (González-Martínez et al., 2019).
Material Science and Polymer Chemistry
The synthesis of hyperbranched polymers with controlled degrees of branching from 0 to 100% using 2,2,2-trifluoro-1-[4-(4-phenoxyphenoxy)phenyl]ethanone demonstrates the role of trifluoroethanone derivatives in material science. These polymers, synthesized through self-polycondensation, highlight the versatility of trifluoroethanone derivatives in creating materials with tailored properties, such as branching density, which can affect the material's physical, chemical, and optical characteristics (Segawa et al., 2010).
Eigenschaften
IUPAC Name |
[[2,2,2-trifluoro-1-(4-methylphenyl)ethylidene]amino] 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO3S/c1-11-3-7-13(8-4-11)15(16(17,18)19)20-23-24(21,22)14-9-5-12(2)6-10-14/h3-10H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHAOMANCFBUXTJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NOS(=O)(=O)C2=CC=C(C=C2)C)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[[2,2,2-Trifluoro-1-(4-methylphenyl)ethylidene]amino] 4-methylbenzenesulfonate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(R)-[(2S,5R)-5-Ethenyl-1-oxido-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol](/img/structure/B1140781.png)



![2-[Bis(2,3,4,5,6-pentadeuteriophenyl)methylsulfinyl]acetamide](/img/structure/B1140786.png)

![(3R,4R,5R,6S)-3,4,5-trihydroxy-6-[(2S)-3-[(9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl)oxy]-3-oxo-2-phenylpropoxy]oxane-2-carboxylic acid](/img/structure/B1140790.png)


